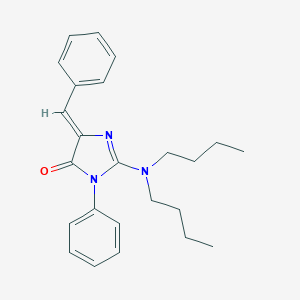
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BBAPI, is a compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound belongs to the imidazoline family and has been shown to exhibit a range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are present in several tissues, including the brain, liver, and kidney, and are involved in the regulation of various physiological processes. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to bind to these receptors and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to exhibit a range of biochemical and physiological effects, including antihypertensive, antidiabetic, and anti-inflammatory effects. It has been shown to reduce blood pressure in animal models of hypertension by activating imidazoline receptors. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its ability to activate imidazoline receptors, which are involved in the regulation of several physiological processes. This makes it a promising candidate for the development of therapeutic agents for the treatment of hypertension, diabetes, and other diseases. However, one of the limitations of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its relatively low potency compared to other imidazoline compounds. This may limit its effectiveness as a therapeutic agent and may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of more potent analogs of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one that can activate imidazoline receptors with greater efficacy. Additionally, the potential applications of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(dibutylamino) ethanamine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a cyclization reaction with phenylglyoxal to yield 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. The synthesis of this compound has been reported in several studies, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.
Aplicaciones Científicas De Investigación
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antihypertensive effects, which are attributed to its ability to activate imidazoline receptors. These receptors are involved in the regulation of blood pressure and have been shown to play a role in the pathogenesis of hypertension. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to exhibit antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Propiedades
Fórmula molecular |
C24H29N3O |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-(dibutylamino)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24-25-22(19-20-13-9-7-10-14-20)23(28)27(24)21-15-11-8-12-16-21/h7-16,19H,3-6,17-18H2,1-2H3/b22-19- |
Clave InChI |
WRMIOJYEYIDLQB-QOCHGBHMSA-N |
SMILES isomérico |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)